3-Formyl-5-(trifluoromethyl)benzoic acid 3-Formyl-5-(trifluoromethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 604001-03-8
VCID: VC5658007
InChI: InChI=1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15)
SMILES: C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C=O
Molecular Formula: C9H5F3O3
Molecular Weight: 218.131

3-Formyl-5-(trifluoromethyl)benzoic acid

CAS No.: 604001-03-8

Cat. No.: VC5658007

Molecular Formula: C9H5F3O3

Molecular Weight: 218.131

* For research use only. Not for human or veterinary use.

3-Formyl-5-(trifluoromethyl)benzoic acid - 604001-03-8

Specification

CAS No. 604001-03-8
Molecular Formula C9H5F3O3
Molecular Weight 218.131
IUPAC Name 3-formyl-5-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C9H5F3O3/c10-9(11,12)7-2-5(4-13)1-6(3-7)8(14)15/h1-4H,(H,14,15)
Standard InChI Key JXRQDLMMHRJEAY-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-formyl-5-(trifluoromethyl)benzoic acid is C₉H₅F₃O₃, with a molecular weight of 230.13 g/mol. The compound features a benzoic acid core with two functional groups:

  • A formyl group (-CHO) at the third position, which confers reactivity toward nucleophilic additions and oxidations.

  • A trifluoromethyl group (-CF₃) at the fifth position, known for its electron-withdrawing effects and metabolic resistance .

Key Physicochemical Parameters (Predicted)

PropertyValue
Boiling Point348.8 ± 42.0 °C (estimated)
Density1.450 ± 0.06 g/cm³ at 20 °C
pKa3.31 ± 0.10 (carboxylic acid)

These values are extrapolated from the closely related compound 3-formyl-2-methoxy-5-(trifluoromethyl)benzoic acid (CAS 2704607-90-7), which shares similar electronic and steric properties . The absence of a methoxy group in the target compound likely reduces steric hindrance, potentially altering solubility and reactivity.

Synthetic Pathways and Industrial Production

The synthesis of 3-formyl-5-(trifluoromethyl)benzoic acid can be inferred from methods used for analogous trifluoromethylated benzoic acids. A patent by CN101066917A outlines a three-step process for synthesizing 3-trifluoromethylbenzoic acid, which serves as a foundational framework :

Step 1: Chlorination of m-Xylene

Reaction:
m-Xylene+3Cl2SbCl53,5-Bis(trichloromethyl)benzene\text{m-Xylene} + 3\text{Cl}_2 \xrightarrow{\text{SbCl}_5} \text{3,5-Bis(trichloromethyl)benzene}

  • Conditions: 60–240 °C, catalyzed by antimony pentachloride .

  • Outcome: Introduces trichloromethyl groups at positions 3 and 5.

Step 2: Fluoridation

Reaction:
3,5-Bis(trichloromethyl)benzene+HF3-Trifluoromethyl-5-trichloromethylbenzene\text{3,5-Bis(trichloromethyl)benzene} + \text{HF} \rightarrow \text{3-Trifluoromethyl-5-trichloromethylbenzene}

  • Conditions: 50–70 °C, excess hydrogen fluoride .

  • Outcome: Replaces one trichloromethyl group with trifluoromethyl.

Step 3: Hydrolysis

Reaction:
3-Trifluoromethyl-5-trichloromethylbenzene+H2OZn(OAc)23-Trifluoromethylbenzoic acid\text{3-Trifluoromethyl-5-trichloromethylbenzene} + \text{H}_2\text{O} \xrightarrow{\text{Zn(OAc)}_2} \text{3-Trifluoromethylbenzoic acid}

  • Conditions: 120–150 °C, zinc acetate catalyst .

  • Outcome: Hydrolyzes the remaining trichloromethyl group to carboxylic acid.

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its two functional groups:

Formyl Group (-CHO)

  • Oxidation:

    • Converts to a carboxylic acid using strong oxidants like KMnO₄:
      -CHOKMnO4-COOH\text{-CHO} \xrightarrow{\text{KMnO}_4} \text{-COOH}

    • Yields 3-carboxy-5-(trifluoromethyl)benzoic acid.

  • Reduction:

    • Transforms to a hydroxymethyl group via NaBH₄:
      -CHONaBH4-CH2OH\text{-CHO} \xrightarrow{\text{NaBH}_4} \text{-CH}_2\text{OH}

    • Produces 3-hydroxymethyl-5-(trifluoromethyl)benzoic acid.

Trifluoromethyl Group (-CF₃)

  • Electrophilic Aromatic Substitution:
    Directs incoming electrophiles to the para position due to its strong electron-withdrawing nature. For example, nitration would occur at position 4 .

Challenges and Future Directions

  • Synthetic Optimization: Current methods for trifluoromethylation require hazardous reagents like HF. Future work could explore safer fluorinating agents (e.g., Selectfluor®).

  • Biological Profiling: No in vitro or in vivo data exists for the target compound. Priority should be given to screening against cancer cell lines and microbial pathogens.

  • Computational Modeling: DFT studies could predict reactivity patterns and guide synthetic efforts.

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